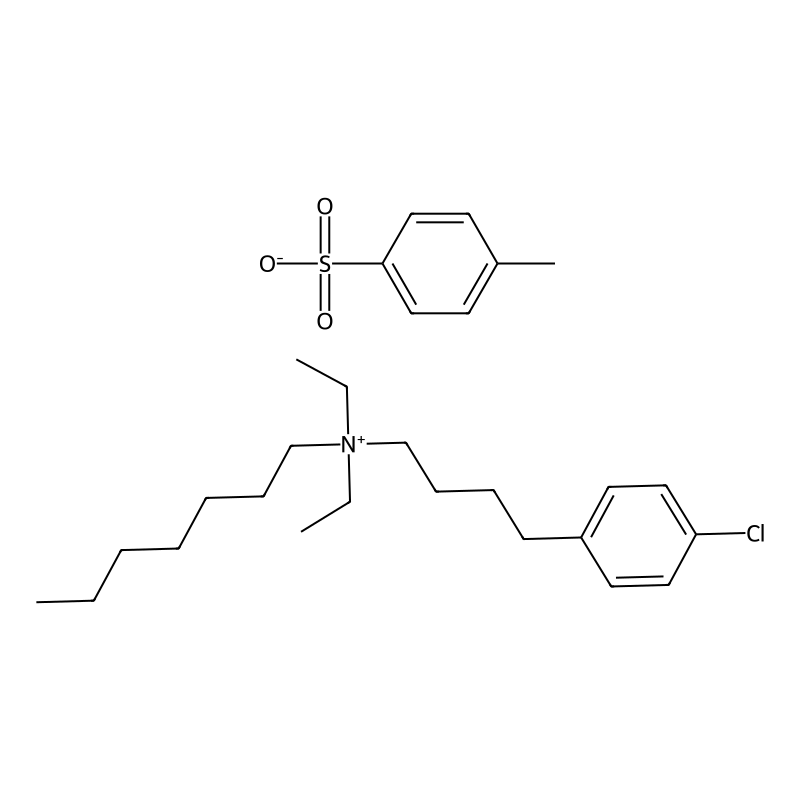

Clofilium tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potassium Channel Blocker

Clofilium tosylate acts as a blocker of potassium channels, specifically targeting a type known as inward rectifier K+ channels. These channels play a crucial role in maintaining the electrical activity of cells, particularly in excitable tissues like the heart muscles. By blocking these channels, Clofilium tosylate can alter the flow of potassium ions across cell membranes, leading to changes in membrane potential and electrical activity [1]. This property makes it a valuable tool for researchers studying the function of potassium channels in various physiological processes, including:

- Cardiac electrophysiology: Understanding how potassium channels influence heart rhythm and repolarization [1].

- Neuroscience: Investigating the role of potassium channels in neuronal signaling and excitability.

- Smooth muscle function: Studying the contribution of potassium channels to the contractility of smooth muscles in organs like the gastrointestinal tract.

Source

[1] Clofilium Tosylate 97 - Solid Compound for Research | Procurenet Limited ()

Cardiac Depressant and Anti-Arrhythmic Agent

Due to its potassium channel blocking activity, Clofilium tosylate can also exert a depressant effect on the heart and potentially suppress arrhythmias. This makes it a potential candidate for studying and developing new treatments for cardiac disorders like:

- Atrial fibrillation: A common heart rhythm irregularity where the upper chambers of the heart beat irregularly and chaotically.

- Ventricular tachycardia: A rapid heart rhythm originating from the lower chambers of the heart.

- Premature ventricular contractions (PVCs): Extra heartbeats that disrupt the normal rhythm.

Source

Same as source 1 ([1] Clofilium Tosylate 97 - Solid Compound for Research | Procurenet Limited ())

Clofilium tosylate is a quaternary ammonium compound with the chemical formula C28H44ClNO3S. It is primarily recognized for its role as a potassium channel blocker, which influences cardiac action potentials and has implications in various therapeutic areas, particularly in the treatment of arrhythmias and mitochondrial diseases. The compound is classified under the category of class III antiarrhythmic agents and has been studied for its potential in rescuing mitochondrial function in genetic disorders related to mitochondrial DNA polymerase gamma (POLG) deficiencies .

Clofilium tosylate is believed to act as a potassium channel blocker. Potassium channels are essential for maintaining electrical activity in cells, particularly in excitable tissues like the heart. By blocking these channels, clofilium tosylate may alter the flow of potassium ions, potentially affecting heart rhythm [].

The exact mechanism by which clofilium tosylate interacts with potassium channels is still under investigation. However, some studies suggest it might bind to the channel pore, hindering potassium ion passage [].

- Cardiac depression: Blocking potassium channels can disrupt heart function, potentially leading to a slower heart rate or arrhythmias.

- General toxicity: The compound may have general toxic effects depending on the dose and route of exposure.

Key Reactions:

- Nucleophilic substitutions involving alkyl halides.

- Reactions associated with potassium channel blockade leading to altered cellular ion balance.

Clofilium tosylate exhibits significant biological activity, particularly as a potassium channel blocker. This action can lead to:

- Inhibition of cardiac arrhythmias: By blocking potassium channels, clofilium tosylate can stabilize cardiac membranes and prevent abnormal heart rhythms.

- Induction of apoptosis: Studies have demonstrated that clofilium tosylate can induce programmed cell death in specific cancer cell lines, highlighting its potential as an anticancer agent .

- Rescue of mitochondrial function: Recent research indicates that clofilium tosylate can restore mitochondrial DNA levels and respiratory activity in models of POLG-related diseases, thereby improving cellular health and function .

The synthesis of clofilium tosylate typically involves multi-step organic reactions that include:

- Formation of the quaternary ammonium salt: This is achieved by reacting a tertiary amine with an alkyl halide.

- Tosylation: The resulting compound is treated with p-toluenesulfonic acid to form the tosylate salt.

- Purification: The product is purified using techniques such as crystallization or chromatography to obtain clofilium tosylate in high purity.

Specific synthetic pathways may vary based on desired purity and yield but generally follow these principles.

Clofilium tosylate's applications span several fields:

- Cardiology: Used as an antiarrhythmic agent due to its ability to block potassium channels and stabilize cardiac rhythms.

- Mitochondrial disease research: Investigated for its therapeutic potential in treating conditions related to mitochondrial dysfunction, particularly those involving POLG mutations .

- Cancer therapy: Explored for its apoptotic effects on cancer cells, suggesting possible applications in oncology .

Studies on clofilium tosylate have focused on its interactions with various biological systems:

- Potassium channels: As a primary target, clofilium tosylate's blockade of these channels affects cellular excitability and action potentials.

- Mitochondrial dynamics: Research indicates that clofilium tosylate can enhance mitochondrial function and may counteract defects caused by genetic mutations affecting mitochondrial DNA replication .

- Cellular apoptosis pathways: Its ability to induce apoptosis suggests interactions with signaling pathways involved in cell survival and death.

Clofilium tosylate shares similarities with several other compounds known for their potassium channel blocking properties or roles as antiarrhythmic agents. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Dronedarone | Benzamide derivative | Antiarrhythmic | Non-iodinated analog of amiodarone |

| Sotalol | Aryloxypropanol derivative | Antiarrhythmic | Also has beta-blocking properties |

| Quinidine | Alkaloid | Antiarrhythmic | Derived from cinchona bark |

| Amiodarone | Benzofuran derivative | Antiarrhythmic | Iodine-containing compound |

Clofilium tosylate's uniqueness lies in its specific action on potassium channels combined with its potential therapeutic applications in mitochondrial diseases, distinguishing it from other antiarrhythmic agents that may not have such a broad spectrum of biological activity.

| Study Parameter | Value/Result | Reference |

|---|---|---|

| Cell Line | Human promyelocytic leukemia (HL-60) cells | Choi et al., 1999 |

| Concentration Range | 0-20 μM | Choi et al., 1999 |

| Treatment Duration | 12-72 hours | Choi et al., 1999 |

| IC50 Values (24h) | 6.3 μM | Choi et al., 1999 |

| IC50 Values (48h) | 3.4 μM | Choi et al., 1999 |

| IC50 Values (72h) | 2.4 μM | Choi et al., 1999 |

| Caspase-3 Activity Increase | 10-fold increase (2-3h exposure) | Choi et al., 1999 |

| Apoptotic Population (Annexin V+/PI-) | <2% (0h baseline) | Choi et al., 1999 |

| Apoptotic Population (4h) | 20% | Choi et al., 1999 |

| Apoptotic Population (16h) | 29% | Choi et al., 1999 |

| Procaspase-3 Cleavage Time | 2 hours (10 μM treatment) | Choi et al., 1999 |

| PARP Cleavage | Observed following caspase-3 activation | Choi et al., 1999 |

| Bcl-2 Expression Change | No significant change | Choi et al., 1999 |

| Bax Expression Change | No significant change | Choi et al., 1999 |

The most remarkable aspect of clofilium tosylate-induced apoptosis is the dramatic caspase-3 activation that occurs independently of changes in Bcl-2 or Bax protein expression levels. Fluorometric immunosorbent enzyme assays have demonstrated approximately a 10-fold increase in caspase-3 activity within 2-3 hours of exposure to 10 micromolar clofilium tosylate compared to baseline levels in untreated control cells [1]. This rapid and substantial activation indicates a direct or near-direct mechanism of caspase-3 stimulation.

Immunoblotting analysis reveals proteolytic cleavage of the inactive 34-kilodalton procaspase-3 precursor into its active 17-kilodalton form within 2 hours of treatment [1] [2]. This cleavage represents the critical step in caspase-3 activation, transforming the zymogen into its catalytically active configuration. The rapidity of this conversion suggests that clofilium tosylate either directly facilitates autocatalytic processing or rapidly induces upstream proteases responsible for procaspase-3 cleavage.

Flow cytometry analysis using fluorescein isothiocyanate-annexin V and propidium iodide staining provides quantitative evidence of the apoptotic progression. The population of apoptotic cells displaying annexin V-positive and propidium iodide-negative characteristics increases progressively from less than 2 percent at baseline to 20 percent at 4 hours and 29 percent at 16 hours following exposure to 10 micromolar clofilium tosylate [1]. This temporal pattern demonstrates a sustained apoptotic response that continues to develop over extended time periods.

Significantly, the apoptotic pathway activated by clofilium tosylate operates independently of traditional Bcl-2 family protein regulation. Western blot analysis shows no significant alterations in the expression levels of either Bcl-2 or Bax proteins throughout the treatment period [1] [2]. This independence from Bcl-2 regulation distinguishes clofilium tosylate from many conventional apoptosis-inducing agents that rely on the intrinsic mitochondrial pathway regulated by Bcl-2 family proteins.

Nuclear morphological assessments using 4',6-diamidino-2-phenylindole staining and electron microscopic examination reveal characteristic apoptotic nuclear features, including chromatin condensation and nuclear fragmentation [1]. These morphological changes provide additional confirmation of authentic apoptotic cell death rather than necrotic processes. DNA fragmentation analysis further validates the apoptotic nature of cell death, demonstrating the characteristic ladder pattern of oligonucleosomal DNA cleavage associated with apoptosis [1].

The Bcl-2-independent nature of clofilium tosylate-induced apoptosis has significant implications for therapeutic applications. Many cancer cells develop resistance to conventional apoptosis-inducing agents through overexpression of anti-apoptotic Bcl-2 family proteins. The ability of clofilium tosylate to bypass this resistance mechanism suggests potential utility in treating malignancies that have acquired resistance to Bcl-2-dependent apoptotic stimuli [1].

PARP Cleavage and DNA Repair Pathway Modulation

Clofilium tosylate exerts profound effects on poly adenosine diphosphate-ribose polymerase function and DNA repair pathway modulation through multiple distinct mechanisms that vary depending on the cellular context and experimental system examined. The compound demonstrates a complex relationship with poly adenosine diphosphate-ribose polymerase, involving both direct proteolytic cleavage in apoptotic contexts and indirect modulation of DNA repair capacity through effects on DNA polymerase gamma stabilization.

Table 2: PARP Cleavage and DNA Repair Pathway Modulation Data

| Experimental System | PARP Cleavage Observation | DNA Repair Pathway Effect | Mechanism | Reference |

|---|---|---|---|---|

| HL-60 cells (10 μM, 12h) | Proteolytic cleavage of PARP following caspase-3 activation | Subsequent to caspase-3-mediated cleavage | Bcl-2-independent caspase-3 activation pathway | Choi et al., 1999 |

| Human fibroblasts (POLG-deficient) | Enhanced POLG protein stabilization | Increased mtDNA copy number to 80% of control values | POLG protein stabilization in quiescent conditions | Pitayu et al., 2016 |

| Zebrafish polg mutants | mtDNA rescue and Complex I respiratory activity restoration | Normalized mtDNA levels and cardio-skeletal parameters | POLG steady-state level increase | Facchinello et al., 2021 |

| Yeast mip1 mutants | Reduced petite frequency (mtDNA instability marker) | 43.1% decrease in petite cell production | Mip1 protein stabilization | Pitayu et al., 2016 |

| C. elegans polg-1 deficient | Improved mtDNA content and reduced EtBr sensitivity | 2.3-fold increase in mtDNA content | mtDNA replication enhancement | Pitayu et al., 2016 |

In human promyelocytic leukemia cells, clofilium tosylate induces the proteolytic cleavage of poly adenosine diphosphate-ribose polymerase as a downstream consequence of caspase-3 activation [1] [3] [4]. This cleavage occurs subsequent to the initial caspase-3 activation and represents a classical apoptotic event wherein activated caspase-3 cleaves the 116-kilodalton poly adenosine diphosphate-ribose polymerase protein into characteristic 89-kilodalton and 24-kilodalton fragments [5]. The 89-kilodalton fragment retains the catalytic and automodification domains but loses DNA-binding capability, effectively inactivating the enzyme's role in DNA repair processes [5].

The timing of poly adenosine diphosphate-ribose polymerase cleavage follows a predictable sequence, occurring approximately 2 hours after exposure to 10 millimolar clofilium tosylate, subsequent to the initial procaspase-3 cleavage [3] [4]. This temporal relationship confirms that poly adenosine diphosphate-ribose polymerase cleavage represents a downstream effector event in the caspase-3-mediated apoptotic cascade rather than a primary target of clofilium tosylate action.

However, in non-apoptotic contexts, particularly in systems involving mitochondrial DNA polymerase gamma deficiency, clofilium tosylate demonstrates entirely different effects on DNA repair pathways. In human fibroblasts derived from patients with DNA polymerase gamma mutations, clofilium tosylate enhances DNA repair capacity through stabilization of the DNA polymerase gamma protein itself [6] [7]. Under quiescent conditions achieved through serum deprivation, treatment with 0.5 to 1 micromolar clofilium tosylate increases mitochondrial DNA copy number to 80 percent of control values in DNA polymerase gamma-deficient fibroblasts [6].

This enhancement occurs through a mechanism involving direct protein stabilization rather than transcriptional upregulation. Real-time quantitative polymerase chain reaction analysis demonstrates that clofilium tosylate does not significantly alter messenger ribonucleic acid levels of DNA polymerase gamma, indicating a post-translational mechanism of action [6]. Western blot analysis reveals a clear dose-dependent increase in DNA polymerase gamma steady-state protein levels following clofilium tosylate treatment, accompanied by increases in transcription factor A mitochondrial and adenosine triphosphate synthase beta subunit levels [6].

The specificity of clofilium tosylate for mitochondrial DNA replication defects versus other forms of mitochondrial DNA instability provides insight into its mechanism of action. In yeast models, clofilium tosylate effectively rescues growth defects associated with mitochondrial DNA polymerase mutations but shows minimal effects on mitochondrial DNA instability caused by defects in mitochondrial recombination processes or phosphate transport [6]. This specificity suggests that clofilium tosylate primarily targets the mitochondrial DNA replication machinery rather than broader DNA repair or maintenance pathways.

In zebrafish models of DNA polymerase gamma deficiency, clofilium tosylate treatment results in comprehensive restoration of mitochondrial DNA levels and Complex I respiratory activity to normal levels [8] [9]. Even in mutant phenotypes that had been worsened by treatment with ethidium bromide, a mitochondrial DNA-depleting agent, clofilium tosylate successfully rescued mitochondrial DNA content and respiratory function [8] [9]. This rescue extends beyond simple mitochondrial DNA replication to include restoration of cardio-skeletal parameters and mitochondrial mass, indicating a comprehensive recovery of mitochondrial function [8] [9].

The additive effects of clofilium tosylate with increased deoxynucleoside triphosphate pool availability provide additional mechanistic insights [6]. In yeast strains where deoxynucleoside triphosphate availability was enhanced through deletion of the small mitochondrial-like protein 1 gene or overexpression of ribonucleotide reductase large subunit, clofilium tosylate provided additional rescue effects beyond those achieved by increased nucleotide pools alone [6]. This additivity suggests that clofilium tosylate operates through a mechanism distinct from simple enhancement of substrate availability for DNA synthesis.

The molecular basis of DNA polymerase gamma stabilization by clofilium tosylate remains incompletely understood, but several lines of evidence suggest direct protein-protein interactions or stabilization of protein complexes. The compound does not alter mitochondrial biogenesis generally, as evidenced by unchanged levels of mitochondrial porin and lack of activation of respiratory gene regulators [6]. The specificity for DNA polymerase gamma suggests either direct binding to the polymerase or stabilization of essential cofactor interactions required for polymerase function and stability.

Recent studies have expanded understanding of clofilium tosylate effects on DNA repair pathways to include impacts on base excision repair processes [10]. While poly adenosine diphosphate-ribose polymerase serves as a scaffolding protein that facilitates recruitment of base excision repair factors, the effects of clofilium tosylate on this pathway appear to be context-dependent, promoting repair when DNA polymerase gamma is stabilized but disrupting repair when poly adenosine diphosphate-ribose polymerase is cleaved during apoptosis [10].

Mitochondrial Dysregulation and mtDNA Instability Rescue Mechanisms

Clofilium tosylate demonstrates remarkable efficacy in rescuing mitochondrial dysfunction and mitochondrial DNA instability across diverse experimental systems, from unicellular yeast models to complex vertebrate organisms. The compound's ability to restore mitochondrial function operates through a conserved mechanism involving stabilization of mitochondrial DNA polymerase gamma and enhancement of mitochondrial DNA replication capacity.

Table 3: Mitochondrial Dysregulation and mtDNA Instability Rescue Data

| Model System | Concentration Used | mtDNA Content Change | Respiratory Function | POLG/Mip1 Protein Level | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae (mip1 G651S) | 32 μM | 43.1% decrease in petite frequency | 2-fold increase in O2 consumption | Significantly increased | Pitayu et al., 2016 |

| Saccharomyces cerevisiae (multiple mip1 mutants) | 32 μM | 2-63% petite reduction (mutation-dependent) | Variable rescue depending on mutation severity | Increased in all tested mutants | Pitayu et al., 2016 |

| Caenorhabditis elegans (polg-1 deficient) | 50 μM | 2.3-fold increase | 80% recovery to wild-type level | Not directly measured | Pitayu et al., 2016 |

| Zebrafish (polg sa9574/sa9574) | 5 μM | 1.5-fold increase in mutants | Complex I respiratory activity normalized | Not directly measured | Facchinello et al., 2021 |

| Human POLG-deficient fibroblasts | 0.5-1 μM | 80% of control values | Not specifically measured | Clear increase in steady-state level | Pitayu et al., 2016 |

| Zebrafish (polg2 knock-out) | Not specified | Partial MDD rescue | Reduced mitochondrial respiration rescued | Not directly measured | Baruffini et al., 2024 |

| Primary hepatocytes | 65 μM (IC50) | Mitochondrial toxicity (inhibitory effect) | IC50 ~65 μM for respiratory inhibition | Not applicable | Agilent Application Note |

In Saccharomyces cerevisiae models carrying pathogenic mitochondrial DNA polymerase mutations, clofilium tosylate provides substantial rescue of mitochondrial DNA stability defects. The compound reduces the frequency of petite colony formation, which serves as a sensitive indicator of mitochondrial DNA instability, by 43.1 percent in the mitochondrial DNA polymerase G651S mutant strain [6] [7]. This rescue effect extends across multiple different pathogenic mutations affecting various domains of the mitochondrial DNA polymerase, including the polymerase domain, exonuclease domain, and linker region [6].

The efficacy of clofilium tosylate rescue shows an inverse correlation with mutation severity, demonstrating greatest effectiveness in mutants with mild mitochondrial DNA instability and progressively diminishing effects in more severely affected strains [6]. For mutations causing 2-10 percent petite frequency, clofilium tosylate provides modest but significant rescue, while mutations causing 43-63 percent petite frequency show substantial rescue effects [6]. This relationship suggests that clofilium tosylate can partially compensate for defective polymerase activity but cannot completely overcome severe enzymatic dysfunction.

Respiratory function measurements in yeast demonstrate that clofilium tosylate treatment results in a 2-fold increase in oxygen consumption rate in the mitochondrial DNA polymerase G651S mutant strain [6]. Importantly, the compound also enhances respiratory function in wild-type strains by 1.8-fold, indicating effects beyond simple rescue of defective polymerase function [6]. Maximal respiration rates measured in the presence of the uncoupler carbonyl cyanide meta-chlorophenylhydrazone show similar enhancement in both wild-type and mutant strains, confirming that clofilium tosylate does not alter mitochondrial membrane potential or proton permeability [6].

The mechanism underlying mitochondrial DNA polymerase stabilization involves direct effects on protein steady-state levels rather than transcriptional regulation. Western blot analysis demonstrates significant increases in mitochondrial DNA polymerase protein levels following clofilium tosylate treatment in both wild-type and mutant yeast strains [6]. This protein stabilization occurs without changes in mitochondrial biogenesis markers such as mitochondrial porin levels or activation of respiratory gene regulators controlled by the hypoxia-associated protein complex [6]. Real-time quantitative polymerase chain reaction analysis confirms that mitochondrial DNA polymerase messenger ribonucleic acid levels remain unchanged, indicating a post-translational mechanism of protein stabilization [6].

Fluorescence microscopy studies using green fluorescent protein-tagged mitochondrial DNA polymerase reveal that clofilium tosylate treatment increases the number of mitochondrial replicating nucleoids in wild-type yeast cells [6]. This increase in replication foci correlates with enhanced mitochondrial DNA replication activity and provides direct visual evidence of improved mitochondrial DNA synthesis capacity.

In Caenorhabditis elegans models of DNA polymerase gamma deficiency, clofilium tosylate demonstrates comprehensive rescue of multiple phenotypic abnormalities associated with mitochondrial DNA depletion [6] [7]. Homozygous DNA polymerase gamma deletion mutants typically produce only approximately 17 eggs per worm compared to 300 eggs per worm in wild-type animals [6]. Treatment with 50 micromolar clofilium tosylate increases egg production by 2-fold in these mutants, indicating improved reproductive function [6].

The compound also rescues the characteristic gonadal and intestinal protrusion phenotype that occurs in DNA polymerase gamma-deficient worms due to mitochondrial dysfunction-induced muscle weakness [6]. Whereas 70 percent of untreated mutant worms develop fatal protrusions between days 6 and 9 of adulthood, only 46 percent of clofilium tosylate-treated worms exhibit this phenotype [6]. This rescue correlates with improved oxygen consumption rates, with treated mutant worms achieving 80 percent of wild-type respiratory function compared to substantially reduced baseline levels [6].

Mitochondrial DNA quantification in Caenorhabditis elegans demonstrates that clofilium tosylate treatment produces a 2.3-fold increase in mitochondrial DNA content in DNA polymerase gamma-deficient worms [6]. Interestingly, wild-type worms also show a 1.9-fold increase in mitochondrial DNA content following treatment, suggesting that the compound can enhance mitochondrial DNA replication even in the absence of underlying polymerase deficiency [6].

Zebrafish models provide the most comprehensive assessment of clofilium tosylate effects on mitochondrial dysfunction at the whole-organism level [8] [9] [11]. In hypomorphic DNA polymerase gamma mutants displaying 20-25 percent reduction in mitochondrial DNA content, treatment with 5 micromolar clofilium tosylate increases mitochondrial DNA levels by 1.5-fold compared to untreated mutants [11]. This rescue extends to normalization of Complex I respiratory activity, which represents a key component of the mitochondrial electron transport chain frequently affected in DNA polymerase gamma deficiency [8] [9].

The rescue effects in zebrafish extend beyond mitochondrial DNA content to include restoration of cardio-skeletal parameters and mitochondrial mass [8] [9]. Even in severe phenotypes that had been exacerbated by ethidium bromide treatment, clofilium tosylate successfully restored mitochondrial DNA levels and respiratory function to normal ranges [8] [9]. This comprehensive rescue demonstrates the potential for clofilium tosylate to address the multi-organ defects characteristic of DNA polymerase gamma-related mitochondrial diseases.

In human fibroblasts derived from patients with compound heterozygous DNA polymerase gamma mutations, clofilium tosylate provides dose-dependent rescue of mitochondrial DNA depletion under quiescent culture conditions [6]. Treatment with 0.5 to 1 micromolar concentrations increases mitochondrial DNA copy number to 80 percent of control values in patient cells that initially displayed 50 percent of normal mitochondrial DNA content [6]. Higher concentrations prove counterproductive, with 2.5 micromolar treatment actually reducing mitochondrial DNA content, indicating a narrow therapeutic window [6].

Table 4: Molecular Targets and Signaling Pathways

| Target/Pathway | Effect | Independence/Dependence | Concentration Range | Reference |

|---|---|---|---|---|

| Caspase-3 | 10-fold activity increase, proteolytic cleavage | Bcl-2-independent activation | 10 μM (2-3h) | Choi et al., 1999 |

| PARP (Poly ADP-ribose polymerase) | Substrate cleavage following caspase-3 activation | Caspase-3-dependent cleavage | 10 μM (12h) | Choi et al., 1999 |

| Bcl-2 | No significant change in expression | Independent of Bcl-2 regulation | 0-20 μM (no change) | Choi et al., 1999 |

| Bax | No significant change in expression | Independent of Bax regulation | 0-20 μM (no change) | Choi et al., 1999 |

| POLG (DNA polymerase gamma) | Protein stabilization and increased steady-state levels | Direct protein stabilization effect | 0.5-50 μM (system-dependent) | Multiple studies |

| mtDNA replication machinery | Enhanced replication, increased nucleoid number | Enhanced through POLG stabilization | 5-50 μM | Multiple studies |

| Potassium channels | Primary pharmacological target (blocking) | Primary mechanism of action | 0.1-100 μM | Various studies |

| Mitochondrial nucleoids | Increased number of replicating nucleoids | Secondary to POLG stabilization | 32 μM | Pitayu et al., 2016 |

| dNTP salvage pathway | Additive effect to increased dNTP availability | Synergistic, not dependent on dNTP pool | 32 μM | Pitayu et al., 2016 |

The conservation of clofilium tosylate rescue mechanisms across evolutionary distant species from yeast to humans strongly supports the existence of fundamental molecular targets that are preserved across eukaryotic evolution. The consistent effects on DNA polymerase gamma protein stabilization and mitochondrial DNA replication enhancement suggest that the compound interacts with highly conserved structural or functional elements of the mitochondrial DNA replication machinery [6] [7] [12].

However, the therapeutic window for clofilium tosylate varies significantly across different experimental systems, with optimal concentrations ranging from 0.5 micromolar in human fibroblasts to 50 micromolar in Caenorhabditis elegans [6] [13]. This variation likely reflects differences in compound uptake, metabolism, and target accessibility across species and cell types. In primary hepatocytes, higher concentrations of clofilium tosylate demonstrate mitochondrial toxicity with an inhibitory concentration of approximately 65 micromolar, indicating potential dose-limiting toxicity that must be considered in therapeutic applications [13].

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Pitayu L, Baruffini E, Rodier C, Rötig A, Lodi T, Delahodde A. Combined use of Saccharomyces cerevisiae, Caenorhabditis elegans and patient fibroblasts leads to the identification of clofilium tosylate as a potential therapeutic chemical against POLG-related diseases. Hum Mol Genet. 2016 Feb 15;25(4):715-27. doi: 10.1093/hmg/ddv509. Epub 2015 Dec 21. PubMed PMID: 26692522.

3: Endo K, Kurokawa N, Kito H, Nakakura S, Fujii M, Ohya S. Molecular identification of the dominant-negative, splicing isoform of the two-pore domain K(+) channel K(2P)5.1 in lymphoid cells and enhancement of its expression by splicing inhibition. Biochem Pharmacol. 2015 Dec 1;98(3):440-52. doi: 10.1016/j.bcp.2015.10.002. Epub 2015 Oct 20. PubMed PMID: 26475531.

4: Faivre JF, Forest MC, Gout B, Bril A. Electrophysiological characterization of BRL-32872 in canine Purkinje fiber and ventricular muscle. Effect on early after-depolarizations and repolarization dispersion. Eur J Pharmacol. 1999 Oct 27;383(2):215-22. PubMed PMID: 10585537.

5: Yu SP, Yeh CH, Gottron F, Wang X, Grabb MC, Choi DW. Role of the outward delayed rectifier K+ current in ceramide-induced caspase activation and apoptosis in cultured cortical neurons. J Neurochem. 1999 Sep;73(3):933-41. PubMed PMID: 10461882.

6: Korolkiewicz R, Takeuchi K, Sliwinski W, Konstanski Z, Rekowski P, Szyk A. Contractile effects of porcine galanin(1-29)-NH2 on the rat isolated gastric fundus: mediation by potassium ions. Pharmacol Res. 1997 Aug;36(2):147-51. PubMed PMID: 9344644.

7: Cammilli L, Mugelli A, Grassi G, Alcidi L, Melissano G, Menegazzo G, Silvestri V. Implantable pharmacological defibrillator (AIPhD): preliminary investigations in animals. Pacing Clin Electrophysiol. 1991 Feb;14(2 Pt 2):381-6. PubMed PMID: 1706857.

8: Euler DE, Zeman TW, Wallock ME, Scanlon PJ. Deleterious effects of bretylium on hemodynamic recovery from ventricular fibrillation. Am Heart J. 1986 Jul;112(1):25-31. PubMed PMID: 3728284.

9: Johnson GL, Ehrreich SJ, el-Hage AN, Balazs T. Effects of antiarrhythmic agents on isoproterenol-induced ventricular fibrillation in heavy rats: a possible model of sudden cardiac death. Res Commun Chem Pathol Pharmacol. 1986 Mar;51(3):351-64. PubMed PMID: 3704313.

10: Kowey PR, Friehling TD, O'Connor KM, Wetstein L, Kelliher GJ. The effect of bretylium and clofilium on dispersion of refractoriness and vulnerability to ventricular fibrillation in the ischemic feline heart. Am Heart J. 1985 Aug;110(2):363-70. PubMed PMID: 4025111.

11: Su KS, Campanale KM, Gries CL. Nasal drug delivery system of a quaternary ammonium compound: clofilium tosylate. J Pharm Sci. 1984 Sep;73(9):1251-4. PubMed PMID: 6491944.

12: Tacker WA Jr, Niebauer MJ, Babbs CF, Combs WJ, Hahn BM, Barker MA, Seipel JF, Bourland JD, Geddes LA. The effect of newer antiarrhythmic drugs on defibrillation threshold. Crit Care Med. 1980 Mar;8(3):177-80. PubMed PMID: 7363635.